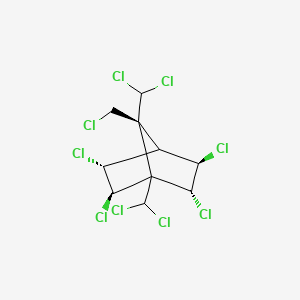

2,3,5,6,8,8,9,10,10-Nonachlorobornane

Vue d'ensemble

Description

Synthesis Analysis

Although specific synthesis methods for 2,3,5,6,8,8,9,10,10-Nonachlorobornane were not directly found, related research offers insights into the synthesis of closely related chlorobornanes and toxaphene congeners. For example, the irradiation of decachlorobornane leads to spontaneous Cl2 elimination, resulting in octachlorobornenes, suggesting that specific conditions can direct the synthesis of highly chlorinated bornanes and bornenes (H. Parlar et al., 2005).

Molecular Structure Analysis

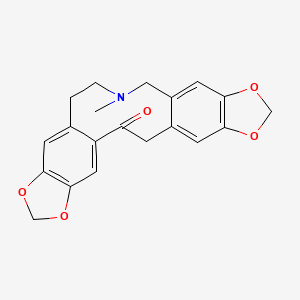

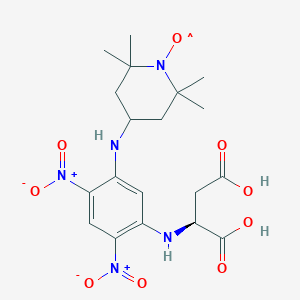

X-ray structure analysis has been used to elucidate the exact crystal structures of the most frequently detected toxaphene components, including nonachlorobornanes, revealing their complex chlorinated structures (G. Frenzen et al., 1994). This detailed structural information is crucial for understanding the chemical behavior and environmental fate of these compounds.

Chemical Reactions and Properties

The chemical reactivity of chlorobornanes includes pathways like reductive dechlorination, where hexachlorobornanes can undergo transformations under environmental conditions, leading to the sequential removal of chlorine atoms (G. Fingerling et al., 1996). This reactivity is essential for predicting the degradation patterns of toxaphene in nature.

Physical Properties Analysis

Chlorobornanes' physical properties, such as their stability and crystalline structure, have been analyzed through techniques like NMR, IR, MS, and temperature-dependent investigations. These studies reveal the stability of specific chlorobornane configurations and their behavior under varying environmental conditions (H. Parlar et al., 2005).

Chemical Properties Analysis

The chemical properties of chlorobornanes, including their stability and reactivity, are influenced by the arrangement and number of chlorine atoms. For instance, the presence of bulky chlorine substituents can result in molecules free of steric hindrance, influencing their persistence in environmental and biological systems (W. Vetter & G. Scherer, 1999).

Applications De Recherche Scientifique

Advanced Material Studies

Transition Metal Compounds

Transition metal compounds, including oxides, nitrides, carbides, and sulfides, exhibit unique physical and chemical properties making them subjects of extensive surface science investigations. Near-edge X-ray absorption fine structure (NEXAFS) techniques are instrumental in exploring the electronic and structural properties of these compounds. Studies encompass various physical forms, such as bulk single crystals and amorphous powder materials, extending to interstitial compounds with non-metal components like boron and chlorine. This research highlights the importance of NEXAFS in understanding the physical and chemical properties of transition metal compounds, potentially applicable to complex organic compounds through analogy in studying bonding environments and chemical reactivities (Jingguang G. Chen, 1998).

POSS Polymers

Polyhedral oligomeric silsesquioxane (POSS) integrated polymers have seen growing interest due to their novel polymer physics, synthetic routes, and unexpected applications. The structure-property relationships of POSS polymers are critically reviewed, suggesting that incorporating POSS could influence the physical properties and applications of polymers. This area of research might provide insights into the development and application of complex organic compounds like 2,3,5,6,8,8,9,10,10-Nonachlorobornane by modifying their structural and material properties for specific applications (Jian Wu & P. Mather, 2009).

Chemical Analysis Techniques

Analytical Approaches for Chemical Esters

Research on the analysis of MCPD esters and glycidol esters in foods outlines the evolution and performance of various analytical methods. This comprehensive review describes both direct and indirect analytical methods based on gas chromatography-mass spectrometry and high-performance liquid chromatography-mass spectrometry. Understanding the analytical techniques for these contaminants can inform methodologies for analyzing complex organic compounds, potentially including 2,3,5,6,8,8,9,10,10-Nonachlorobornane, especially in contexts of environmental and food safety (C. Crews et al., 2013).

Propriétés

IUPAC Name |

(2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl9/c11-1-9(7(16)17)2-3(12)5(14)10(9,8(18)19)6(15)4(2)13/h2-8H,1H2/t2?,3-,4-,5+,6+,9+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWAJXDCVGTJO-DVEWFSKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@]1(C2[C@H]([C@@H](C1([C@H]([C@@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985486 | |

| Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6,8,8,9,10,10-Nonachlorobornane | |

CAS RN |

66860-80-8, 151851-10-4 | |

| Record name | 2,3,5,6,8,8,9,10,10-Nonachlorobornane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066860808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,5R,6R,7R)-2,3,5,6-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | B-9-1679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N53S35030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-2-[(2-methylphenyl)methoxy]-, (1R,2S,4S)-rel-](/img/structure/B1205735.png)

![3-[(Carboxymethyl)sulfanyl]-2-Oxopropanoic Acid](/img/structure/B1205738.png)

![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)